molecular formula C15H17ClO B12533694 2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one CAS No. 868701-01-3

2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one

Cat. No.: B12533694
CAS No.: 868701-01-3
M. Wt: 248.75 g/mol
InChI Key: CORZNXUMLZNDDH-UHFFFAOYSA-N
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Description

2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 1-chloro-4-phenylbutylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with 1-chloro-4-phenylbutylidene under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of 1-chloro-4-phenylbutylidene. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-4-phenylbutylidene)cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro group and the phenylbutylidene moiety provides opportunities for diverse chemical transformations and interactions .

Properties

CAS No.

868701-01-3

Molecular Formula

C15H17ClO

Molecular Weight

248.75 g/mol

IUPAC Name

2-(1-chloro-4-phenylbutylidene)cyclopentan-1-one

InChI

InChI=1S/C15H17ClO/c16-14(13-9-5-11-15(13)17)10-4-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

InChI Key

CORZNXUMLZNDDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CCCC2=CC=CC=C2)Cl)C(=O)C1

Origin of Product

United States

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